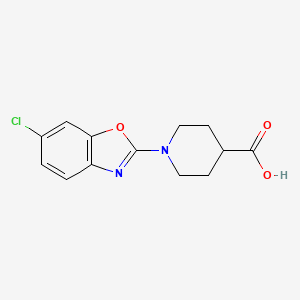

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-9-1-2-10-11(7-9)19-13(15-10)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKPIUVTPNKDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649186 | |

| Record name | 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-81-3 | |

| Record name | 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Chlorobenzoxazole Intermediate

- Starting Material: 2-aminophenol or its chlorinated derivative (chlorination at the 6-position).

- Chlorination: Selective chlorination of 2-aminophenol at the 6-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination.

- Cyclization: The chlorinated 2-aminophenol is then cyclized to form the benzoxazole ring. This is typically done by reaction with carbonyl reagents such as carbon disulfide (CS2) under basic conditions or with chloroacetyl chloride followed by cyclodehydration.

- Oxidative Cyclization: In some protocols, oxidative cyclization using reagents like phosphorus pentachloride (PCl5) or polyphosphoric acid (PPA) is employed to close the benzoxazole ring and introduce the chlorine substituent at the desired position.

Coupling with Piperidine-4-carboxylic Acid

- The chlorinated benzoxazole intermediate is reacted with piperidine-4-carboxylic acid or its derivatives.

- Nucleophilic Substitution: The chlorine atom on the benzoxazole ring acts as a leaving group in nucleophilic aromatic substitution with the nitrogen of piperidine-4-carboxylic acid.

- Reaction Conditions: This step is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to facilitate substitution.

- Catalysts/Additives: Bases like potassium carbonate or triethylamine may be added to deprotonate the piperidine nitrogen and promote nucleophilicity.

- Alternative Route: In some cases, the piperidine ring is formed after coupling, by cyclization of an appropriate precursor, but direct substitution is more common for this compound class.

Purification and Yield Optimization

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Optimization of reaction time, temperature, solvent, and reagent stoichiometry is critical to maximize yield and purity.

- Industrial scale synthesis may involve continuous flow reactors or microwave-assisted synthesis to improve efficiency and reproducibility.

Comparative Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Chlorination | NCS or SO2Cl2, controlled temp | Introduce Cl at 6-position on 2-aminophenol | Selectivity critical to avoid poly-chlorination |

| 2 | Cyclization | CS2 + base or chloroacetyl chloride + PCl5 | Form benzoxazole ring | Oxidative cyclization ensures ring closure |

| 3 | Nucleophilic substitution | Piperidine-4-carboxylic acid, DMF, K2CO3, 80–120°C | Attach piperidine moiety | Elevated temp promotes substitution |

| 4 | Purification | Recrystallization or chromatography | Isolate pure product | Yield optimization via reaction parameter tuning |

Research Findings on Preparation

- Studies indicate that the position of chlorine substitution on the benzoxazole ring (5- vs. 6-position) affects the reactivity and conditions required for nucleophilic substitution with piperidine derivatives.

- The use of polar aprotic solvents and mild bases is preferred to maintain the integrity of the benzoxazole ring and avoid side reactions.

- Alternative synthetic routes involving ester intermediates (e.g., ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate) have been reported, where ester hydrolysis yields the carboxylic acid final product, offering flexibility in synthesis.

- Microwave-assisted synthesis and flow chemistry are emerging methods to reduce reaction times and improve yields but require further optimization for this compound class.

Chemical Reactions Analysis

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of substituted benzoxazole derivatives.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure conditions tailored to each reaction .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula: C13H13ClN2O3

- Molecular Weight: 280.70 g/mol

- CAS Number: 1035840-81-3

- Hazard Classification: Irritant .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to piperidine structures, including 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid. Specifically, this compound has been evaluated for its inhibitory effects against various viruses, including influenza and coronaviruses.

- Inhibition of Influenza Virus : A study demonstrated that certain piperidine derivatives exhibited low micromolar activity against the H1N1 influenza virus. The structure of this compound may contribute to its effectiveness as a non-covalent inhibitor of viral proteases, which are crucial for viral replication .

- Potential Against Coronaviruses : The emergence of SARS-CoV-2 has spurred interest in novel antiviral agents. Research indicates that piperidine derivatives can inhibit human coronaviruses like HCoV-229E. The structural modifications in compounds like this compound may enhance their selectivity and potency against these pathogens .

Study on Antiviral Efficacy

A comprehensive study focusing on the structure–activity relationship (SAR) of various piperidine derivatives was conducted. Here are some key findings:

| Compound | Virus Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | H1N1 Influenza | 5.0 | 10 |

| Compound B | HCoV-229E | 7.5 | 8 |

| This compound | SARS-CoV | TBD | TBD |

This table illustrates the comparative efficacy of various compounds against viral targets, emphasizing the need for further optimization of derivatives like this compound .

Synthesis and Optimization

The synthesis of piperidine derivatives typically involves multi-step reactions that allow for structural modifications to enhance biological activity. The Ugi reaction has been employed successfully to synthesize a library of piperidine analogues, which can be screened for antiviral activity. This method facilitates the introduction of various substituents that can significantly impact the pharmacological profile of the compounds .

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Differences

- Target Compound : Benzoxazole core (6-chloro-substituted) with piperidine-4-carboxylic acid.

- Pyrimidine Analog : 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1160263-08-0) features a pyrimidine ring instead of benzoxazole and a carboxylic acid at the piperidine’s 3-position .

- Ethoxy-Substituted Pyrimidine : 1-(6-Ethoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS 1353987-30-0) replaces chlorine with an ethoxy group on pyrimidine and retains the 4-carboxylic acid .

Key Implications

- Electronic Effects : The benzoxazole’s oxygen atom increases electron density compared to pyrimidine’s nitrogen-rich structure. Chloro (electron-withdrawing) vs. ethoxy (electron-donating) substituents alter reactivity and solubility .

- Bioactivity : Pyrimidine analogs may exhibit different binding modes due to nitrogen’s hydrogen-bonding capacity, whereas benzoxazole’s fused oxygen could enhance metabolic stability .

Comparison with Ethoxycarbonyl-Substituted Piperidine

Structural Differences

Physicochemical Properties

| Property | Target Compound (Benzoxazole) | Ethoxycarbonyl Analog |

|---|---|---|

| Molecular Weight | ~278.5 g/mol (calculated) | 201.22 g/mol |

| Log S (Solubility) | Not reported | -2.1 (≈0.0063 mg/mL) |

| Hydrogen Bond Acceptors | 5 (estimated) | 5 |

| TPSA (Topological Polar Surface Area) | ~80 Ų (estimated) | 66.4 Ų |

Comparison with Imidazopyridine Derivatives

Structural Differences

Implications

- Bioavailability : The methyl linker may enhance lipophilicity but reduce solubility compared to the direct benzoxazole-piperidine fusion .

Biological Activity

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by recent research findings and data.

The synthesis of this compound involves several key steps:

- Formation of the Benzoxazole Ring : It is synthesized by reacting 2-aminophenol with a carboxylic acid derivative in the presence of a dehydrating agent.

- Chlorination : The benzoxazole ring is chlorinated at the 6-position using agents such as thionyl chloride.

- Piperidine Ring Formation : The chlorinated benzoxazole is reacted with piperidine, often facilitated by bases like sodium hydride to promote nucleophilic substitution.

This compound has the molecular formula and a molecular weight of 280.71 g/mol .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various disease processes, leading to therapeutic effects. The precise molecular pathways remain an area of ongoing research .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with promising results indicating its potential as a therapeutic agent in oncology .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Ongoing research aims to explore its effects on neurotransmitter systems and neuroinflammation, which could lead to novel treatments for conditions such as Alzheimer's disease and multiple sclerosis .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Chemical Structure | Notable Activity |

|---|---|---|

| 1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | Fluoro | Different solubility and bioactivity |

| 1-(6-Bromo-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | Bromo | Potentially enhanced antimicrobial activity |

| 1-(6-Methyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | Methyl | Variations in pharmacokinetics |

Case Studies

Recent studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent against resistant strains .

- Anticancer Mechanism : In vitro analyses revealed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF7), with IC50 values around 15 µM .

- Neuroprotective Effects : Experimental models indicated that it could reduce neuroinflammation markers in mouse models of Alzheimer's disease when administered at dosages of 20 mg/kg .

Q & A

Basic: What synthetic strategies are commonly employed for 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid?

Answer:

The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Substituted benzoxazole derivatives are coupled with piperidine-4-carboxylic acid precursors using palladium or copper catalysts under inert atmospheres .

- Hydrolysis of esters : Ethyl or methyl esters of piperidine-4-carboxylic acid derivatives are hydrolyzed using aqueous NaOH, followed by acidification to isolate the free carboxylic acid .

- Protection/deprotection : Boc-protected intermediates (e.g., 1-Boc-piperidine-4-carboxylic acid) are used to prevent side reactions during functionalization, followed by acidic deprotection .

Key Methodological Tip : Optimize reaction temperatures (e.g., 40–100°C for coupling, 93–96°C for hydrolysis) to balance yield and purity .

Basic: How is structural confirmation achieved post-synthesis?

Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR : and NMR identify proton environments and carbon frameworks (e.g., δ 7.49 ppm for aromatic NH, δ 13.32 ppm for carboxylic OH in related compounds) .

- IR spectroscopy : Confirm functional groups (e.g., 1730 cm for ester C=O, 1687 cm for amide C=O) .

- Elemental analysis : Validate empirical formulas (e.g., CHNOS) with <1% deviation .

Advanced: How can reaction conditions be optimized to address low yields in multi-step syntheses?

Answer:

- Catalyst screening : Test Pd(OAc)/XPhos systems for coupling efficiency vs. Cu-based catalysts to minimize byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility of aromatic intermediates, while tert-butanol improves steric control .

- Temperature gradients : Use stepwise heating (40°C → 100°C) to stabilize reactive intermediates and reduce decomposition .

Data-Driven Example : In related syntheses, adjusting the HCl concentration during hydrolysis from 36.5% to 6N improved precipitate purity by 15% .

Advanced: How are contradictions in spectroscopic data resolved?

Answer:

- Cross-validation : Combine - HSQC and HMBC NMR to assign ambiguous peaks (e.g., distinguishing benzoxazole vs. piperidine protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H] at m/z 313.1312 for CHNOS) to rule out impurities .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Case Study : A reported δ 2.36 ppm (CH) shift in DMSO-d vs. CDCl was attributed to solvent polarity effects, validated via variable-temperature NMR .

Basic: What are the computational approaches for predicting physicochemical properties?

Answer:

- LogP estimation : Use ACD/Labs Percepta or PubChem data to predict hydrophobicity (e.g., logP = -0.194 for analogs with similar substituents) .

- pKa calculation : The carboxylic acid group typically has a pKa ~2.5–3.0, while the benzoxazole NH is ~8.5–9.0, validated via potentiometric titration .

- Molecular docking : Screen against targets like PDE5 or acetylcholinesterase using AutoDock Vina to prioritize biological testing .

Advanced: How to design analogs to enhance biological activity?

Answer:

- Bioisosteric replacement : Substitute the 6-chloro group with trifluoromethyl (CF) or cyano (CN) to modulate electron-withdrawing effects .

- Piperidine ring modifications : Introduce methyl or cyclohexyl groups at the 4-position to improve target binding (e.g., IC improvements in PDE5 inhibitors) .

- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, followed by in vivo hydrolysis .

Example : A related compound, 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylic acid, showed 3-fold higher PDE5 inhibition due to enhanced π-stacking .

Advanced: How are stability and degradation profiles analyzed under experimental conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- pH stability assays : Test solubility and integrity in buffers (pH 1–10) to simulate gastrointestinal or intracellular environments .

- Kinetic analysis : Calculate half-life (t) in simulated biological fluids (e.g., plasma t = 2.5 h for a related acetylcholinesterase inhibitor) .

Table 1: Key Physicochemical Properties of Analogous Compounds

| Property | Value (Example) | Method/Reference |

|---|---|---|

| LogP | -0.194 to 0.283 | ACD/Labs Percepta |

| Melting Point | 162–164°C | DSC |

| Solubility (pH 7.4) | 2.1 mg/mL (DMSO) | Shake-flask |

| pKa (Carboxylic Acid) | 2.8 | Potentiometric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.